molecular formula C25H24O11 B122296 Epicatechin pentaacetate CAS No. 20194-41-6

Epicatechin pentaacetate

Cat. No. B122296
CAS RN: 20194-41-6
M. Wt: 500.4 g/mol
InChI Key: BKYWAYNSDFXIPL-JWQCQUIFSA-N
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Description

Epicatechin pentaacetate is a derivative of epicatechin, a flavanol found in certain plants, including cocoa beans and green tea. Epicatechin itself is known for its antioxidant properties and potential health benefits, particularly in cardiovascular health. The modification of epicatechin to epicatechin pentaacetate involves the acetylation of its hydroxyl groups, which may alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of epicatechin and its derivatives, including epicatechin pentaacetate, has been a subject of interest due to their biological relevance. The first enantioselective synthesis of epicatechin conjugates has been described, which includes optimized conditions for stereospecific cyclization and efficient conjugation reactions . Another study presents a new synthetic strategy for catechin-class polyphenols, which could be applicable to the synthesis of epicatechin pentaacetate . Additionally, the synthesis of unnatural isomers of B-type procyanidins, which are related to epicatechin, has been achieved through stereocontrolled methods .

Molecular Structure Analysis

The molecular structure of epicatechin is characterized by its multiple hydroxyl groups, which are subject to modifications such as acetylation. The synthesis of structural analogues of epicatechin gallate, where the hydroxylation of the A and/or B-ring is altered, has been improved to yield enantiomerically pure compounds . This suggests that the molecular structure of epicatechin can be modified to produce derivatives like epicatechin pentaacetate, which would have acetyl groups in place of the hydroxyl groups.

Chemical Reactions Analysis

Epicatechin participates in various chemical reactions, including those involved in the Maillard reaction, where it has been shown to quench reactive sugar fragments . The reactivity of epicatechin in biological systems is also evident from its ability to protect endothelial cells against oxidized LDL and maintain nitric oxide synthase activity . These studies indicate that epicatechin and its derivatives, such as epicatechin pentaacetate, may have significant chemical reactivity in both food systems and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of epicatechin derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of epicatechin glucuronides and sulfates have provided bioanalytical standards for the identification of epicatechin metabolites, indicating the stability of these compounds under certain conditions . The porcine liver esterase-catalyzed hydrolysis of pentaacetyl catechin and epicatechin has been studied, which is relevant for understanding the enzymatic behavior of epicatechin pentaacetate . Moreover, the synthesis of doubly labeled epicatechin for isotopic studies further demonstrates the interest in the detailed chemical properties of epicatechin derivatives .

Scientific Research Applications

1. Gastrointestinal Health

  • Anti-Diarrheal Activity : (-)-Epicatechin, derived from Chiranthodendron pentadactylon Larreat, shows significant anti-diarrheal activity. It's effective against Vibrio cholera and Escherichia coli toxins, suggesting its potential as an antisecretory compound for treating gastrointestinal disorders like diarrhea (Velázquez et al., 2012).

2. Chronic Disease Prevention and Treatment

  • Role in Cardiovascular and Neurodegenerative Diseases : Epicatechin exhibits antioxidant and anti-inflammatory activities, which are beneficial in muscle performance, cardiovascular and cerebrovascular diseases, diabetes, and nervous system protection (Qu et al., 2020).

3. Cancer Research

  • Anti-Cancer Properties : Epicatechin's potential in cancer research is notable. It interacts with and neutralizes reactive oxygen species in cells, modulates cell signaling, and could be effective in cancer prevention and as an adjunct to chemotherapy and radiation therapy (Shay et al., 2015).

4. Diabetes Management

  • Blood Glucose Regulation : Epicatechin has been observed to reduce blood glucose levels in diabetic patients, contributing significantly to diabetes management (Abdulkhaleq et al., 2017).

5. Cardiovascular Health

  • Blood Pressure and Cardiac Function : (-)-Epicatechin reduces blood pressure and improves left ventricular function and compliance in hypertensive rats, indicating its potential for improving cardiovascular health (Jackson et al., 2018).

6. Neuroprotection

  • Protection Against Hemoglobin Toxicity : (-)-Epicatechin protects astrocytes against hemoglobin toxicity, suggesting its role in neuroprotection, particularly in conditions like intracerebral hemorrhage (Lan et al., 2017).

7. Cognitive Health

  • Cognition and Cerebral Blood Flow : Epicatechin is linked to improved cognition and increased cerebral blood flow, particularly in older adults, suggesting a role in cognitive health and potentially in combating neurodegenerative diseases (Haskell-Ramsay et al., 2018).

Future Directions

Epicatechin pentaacetate holds promise as a preventative agent and as an adjunct for chemotherapy and radiation therapy to improve outcome . Its suppressive activities were associated with the degree of oligomerization of epicatechin .

properties

IUPAC Name

[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWAYNSDFXIPL-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicatechin pentaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
H Singh, MK Lily, K Dangwal - International Journal of Food …, 2017 - Taylor & Francis
Viburnum mullaha (Buch.-Ham. Ex D. Don), is an underexplored wild edible fruit of Indian Himalayan region, analyzed for total polyphenol contents, antioxidant, anti-elastase, anti-…
Number of citations: 19 www.tandfonline.com
JW Clark-Lewis, RW Jemison - Australian Journal of Chemistry, 1970 - CSIRO Publishing
… (which contained 10% of the corresponding flav-2-ene) similarly gave (f )-epicatechin pentaacetate (4) in satisfactory yield. Hydrogenation of these 3-substituted flav-3-enes therefore …
Number of citations: 5 www.publish.csiro.au
CT Su, VL Singleton - Phytochemistry, 1969 - Elsevier
Three phenolic substances present in sizable amount in grapes, particularly in underripe grape seeds, are relatively easily extracted into ether and were isolated and unequivocally …
Number of citations: 120 www.sciencedirect.com
Y SUZUKI, S TAKEUCHI, T SHIMIZU, I YAMAGUCHI… - J. Pesticide Sci, 1990 - jlc.jst.go.jp
… as those of (-)-epicatechin pentaacetate as shown in Fig. 1. … thiobenzyl-(-)-epicatechin pentaacetate by its minus value of … thiobenzyl-(-) epicatechin pentaacetate by comparison of the …
Number of citations: 16 jlc.jst.go.jp
張軍麗, 高橋弘治, 河野芳樹, 鈴木義勝… - Journal of Pesticide …, 1990 - jlc.jst.go.jp
… as those of (-)-epicatechin pentaacetate as shown in Fig. 1. … thiobenzyl-(-)-epicatechin pentaacetate by its minus value of … thiobenzyl-(-) epicatechin pentaacetate by comparison of the …
Number of citations: 0 jlc.jst.go.jp
G Hrazdina - Phytochemistry, 1972 - Elsevier
… The protons on the heterocyclic ring of all three compounds were similar and almost identical with those of (-)-epicatechin pentaacetate and showed considerable differences of those …
Number of citations: 11 www.sciencedirect.com
N Sakurai, M Kobayashi, A Shigihara… - Chemical and …, 1992 - jstage.jst.go.jp
A new phenol glycoside named berchemolide was isolated together with (+)-catechin and (-)-epicatechin (as acetates), from the stems of Berchemia racemosa SIEB. et ZUCC.(…
Number of citations: 21 www.jstage.jst.go.jp
KC Paikrao, AS Dhabe - Journal of Pharmacognosy and …, 2023 - phytojournal.com
The genus Tephrosia, is widely distributed in many tropical and subtropical countries of the world and have been used in folk medicine for the treatment of large number of diseases. …
Number of citations: 0 www.phytojournal.com
E Yamaguti-Sasaki, LA Ito, VCD Canteli… - Molecules, 2007 - mdpi.com
… The 1 H-NMR spectrum of acetate 4a showed no difference from compound 3a (epicatechin pentaacetate). The heterocyclic protons displayed an ABMX-system characteristic for the …
Number of citations: 114 www.mdpi.com
IE Cock, B Matthews - … on Horticulture: Sustaining Lives, Livelihoods and …, 2014 - actahort.org
… C25H24O11 Epicatechin pentaacetate isomer 1 … C25H24O11 Epicatechin pentaacetate isomer 2 502.117 … ; (e1) monotropein; (e2) epicatechin pentaacetate; (e3) pectolinarin; (f1) …
Number of citations: 12 www.actahort.org

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